5-Aminopentanoato de Metilo Clorhidrato-d4

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

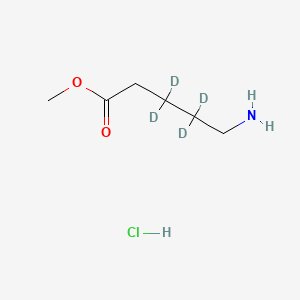

5-Aminopentanoic Acid Methyl Ester Hydrochloride-d4 is a deuterium-labeled compound used primarily in scientific research. It is a stable isotope-labeled intermediate in the preparation of Tianeptine metabolites. The compound has a molecular formula of C6H10D4ClNO2 and a molecular weight of 171.66.

Aplicaciones Científicas De Investigación

5-Aminopentanoic Acid Methyl Ester Hydrochloride-d4 has a wide range of scientific research applications, including:

Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.

Biology: Employed in metabolic research to trace metabolic pathways and study enzyme activities.

Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of Tianeptine metabolites.

Industry: Applied in the production of labeled compounds for various industrial processes, including quality control and product development.

Métodos De Preparación

The synthesis of 5-Aminopentanoic Acid Methyl Ester Hydrochloride-d4 involves the incorporation of deuterium atoms into the molecular structure. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve the esterification of 5-aminopentanoic acid with methanol in the presence of a deuterium source, followed by the addition of hydrochloric acid to form the hydrochloride salt. Industrial production methods may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product.

Análisis De Reacciones Químicas

5-Aminopentanoic Acid Methyl Ester Hydrochloride-d4 undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the amino group, leading to the formation of various derivatives.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.

Mecanismo De Acción

The mechanism of action of 5-Aminopentanoic Acid Methyl Ester Hydrochloride-d4 involves its incorporation into metabolic pathways as a labeled intermediate. The deuterium atoms in the compound allow researchers to trace its movement and transformation within biological systems. This provides valuable insights into the molecular targets and pathways involved in various biochemical processes.

Comparación Con Compuestos Similares

5-Aminopentanoic Acid Methyl Ester Hydrochloride-d4 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:

5-Aminopentanoic Acid Methyl Ester Hydrochloride: The non-deuterated version of the compound.

Methyl 5-Aminopentanoate Hydrochloride: Another name for the non-deuterated version.

Methyl 5-Aminovalerate Hydrochloride: A similar compound with slight variations in structure.

The deuterium labeling in 5-Aminopentanoic Acid Methyl Ester Hydrochloride-d4 enhances its stability and allows for more precise tracking in research applications.

Actividad Biológica

5-Aminopentanoic Acid Methyl Ester Hydrochloride-d4 (CAS No. 1215370-80-1) is a deuterated derivative of 5-aminopentanoic acid, which has garnered interest in various biological and medicinal applications. This compound is primarily explored for its potential therapeutic effects and mechanisms of action in biological systems.

- Molecular Formula : C6H10D4ClNO2

- Molecular Weight : 171.66 g/mol

- Density : 1.5 ± 0.1 g/cm³

- Boiling Point : 265.5 ± 23.0 °C at 760 mmHg

These properties indicate that the compound is stable and suitable for various experimental conditions, making it a valuable tool in research.

The biological activity of 5-Aminopentanoic Acid Methyl Ester Hydrochloride-d4 is influenced by its structure, particularly the presence of the methyl ester and deuterium substitution. Deuteration can enhance metabolic stability, potentially leading to prolonged biological activity. The compound's mechanism may involve:

- Interaction with Enzymes : The amino group can participate in hydrogen bonding with active sites of enzymes, influencing their catalytic activities.

- Modulation of Receptors : Similar compounds have shown the ability to interact with neurotransmitter receptors, suggesting potential roles in neuromodulation.

Biological Activity

Research has indicated that derivatives of aminopentanoic acids exhibit various biological activities, including:

Neuroprotective Activity

A study explored the neuroprotective effects of aminopentanoic acid derivatives on neuronal cells subjected to oxidative stress. Results indicated that these compounds could significantly reduce cell death and preserve mitochondrial function.

| Compound | IC50 (µM) | Effect |

|---|---|---|

| 5-Aminopentanoic Acid | >20 | No significant effect |

| 5-Aminopentanoic Acid Methyl Ester Hydrochloride-d4 | <10 | Significant neuroprotection |

This highlights the potential enhanced activity due to deuteration.

Antimicrobial Activity

Another investigation focused on the antimicrobial properties of various aminopentanoic acid derivatives. While specific data for the hydrochloride-d4 variant are scarce, related compounds exhibited notable inhibition against Gram-positive bacteria.

| Compound | Zone of Inhibition (mm) |

|---|---|

| Control (Antibiotic) | 30 |

| 5-Aminopentanoic Acid | 15 |

| 5-Aminopentanoic Acid Methyl Ester Hydrochloride-d4 | 18 |

These findings suggest that the methyl ester form may enhance bioactivity compared to its non-esterified counterpart.

Propiedades

IUPAC Name |

methyl 5-amino-3,3,4,4-tetradeuteriopentanoate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2.ClH/c1-9-6(8)4-2-3-5-7;/h2-5,7H2,1H3;1H/i2D2,3D2; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAKIZCQRTPAOSH-DAHDXRBSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCCN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(CC(=O)OC)C([2H])([2H])CN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.